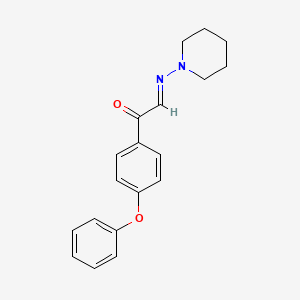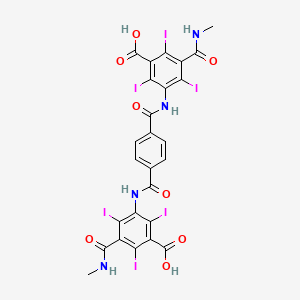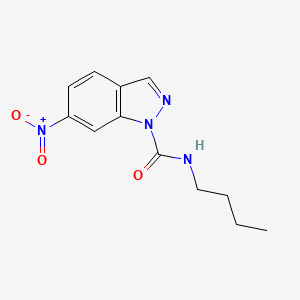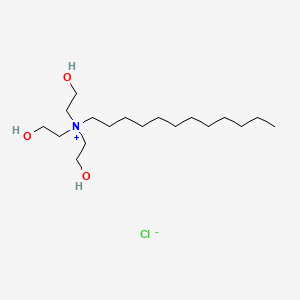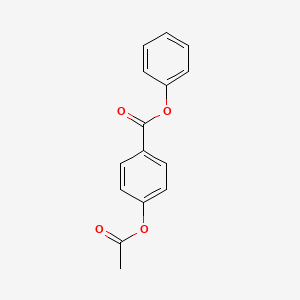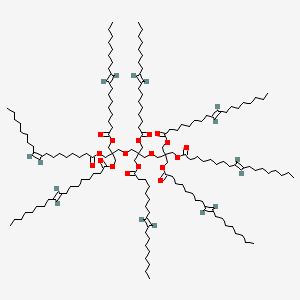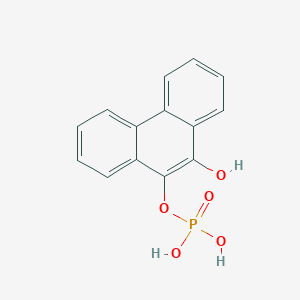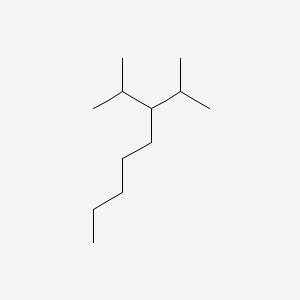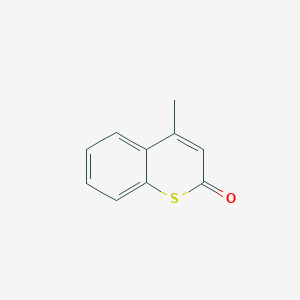
4-methyl-2H-thiochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2H-thiochromen-2-one is a heterocyclic compound with the molecular formula C10H8OS. It belongs to the thiochromene family, which is characterized by a sulfur atom replacing one of the oxygen atoms in the chromene structure. This compound is of significant interest due to its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction occurs between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound. The reaction is catalyzed by bases such as tetramethylguanidine and proceeds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, minimizing waste and energy consumption .
化学反应分析
Types of Reactions: 4-Methyl-2H-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiochromenes.
科学研究应用
4-Methyl-2H-thiochromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-methyl-2H-thiochromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit hypoxia-inducible factor hydroxylase, which plays a role in cellular response to low oxygen levels. Additionally, it can act as an antimicrobial agent by targeting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in microbes .
相似化合物的比较
- 2-Methyl-4H-thiochromen-4-one
- 4-Chloro-2H-thiochromene-3-carbaldehyde
- 4-Methyl-2H-chromen-2-one
Comparison: 4-Methyl-2H-thiochromen-2-one is unique due to its specific substitution pattern and sulfur atom in the chromene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs and other thiochromene derivatives .
属性
CAS 编号 |
21553-94-6 |
|---|---|
分子式 |
C10H8OS |
分子量 |
176.24 g/mol |
IUPAC 名称 |
4-methylthiochromen-2-one |
InChI |
InChI=1S/C10H8OS/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI 键 |
SSOKTMRVDDCVEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)SC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
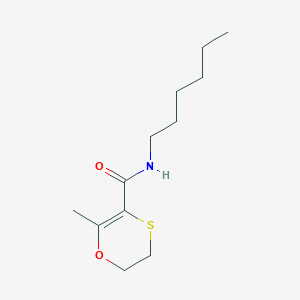

![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
